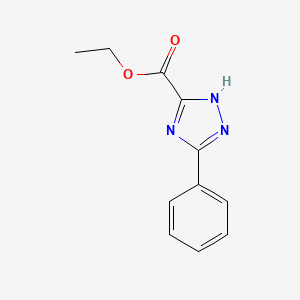

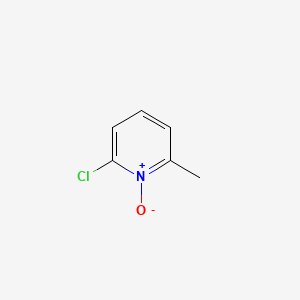

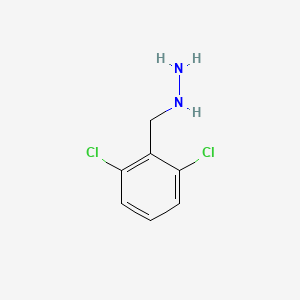

![molecular formula C12H14N2O4 B1307963 1-[(6-氧代-1,6-二氢吡啶-3-基)羰基]哌啶-4-羧酸 CAS No. 697257-26-4](/img/structure/B1307963.png)

1-[(6-氧代-1,6-二氢吡啶-3-基)羰基]哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid" is a structurally complex molecule that is likely to be of interest due to its potential biological activity and presence in various synthetic pathways for medicinal chemistry. The molecule consists of a piperidine ring, which is a common structural motif in many pharmaceuticals, and a dihydropyridine moiety, which is known for its calcium channel blocker activity. The presence of multiple functional groups such as the carboxylic acid and the ketone suggests that this compound could be a versatile intermediate or a target molecule for drug development.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. One such method is the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, which introduces an iodine at the 3-position of the piperidine ring . This method allows for different substituents to be introduced at the C-2 position, and the products obtained can be further manipulated to give bicyclic systems present in many natural products. Another approach involves the asymmetric allylboration of glutaldehyde followed by aminocyclization and carbamation to produce C2-symmetric piperidine derivatives . These synthetic routes provide a foundation for the synthesis of complex piperidine-based structures, including the target compound.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using spectroscopic techniques such as FT-IR, NMR, and UV, as well as quantum chemical methods . These techniques can provide detailed information on the electronic structure, including Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential. Additionally, X-ray diffraction analysis can determine the crystal structures of related piperidine compounds, revealing the role of hydrogen bonds in molecular packing . Such analyses are crucial for understanding the conformational flexibility and reactivity of the target compound.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including Claisen rearrangement, which is a method to introduce substituents alpha to the nitrogen atom of the piperidine ring . This reaction is general for optically pure piperidines and provides versatile intermediates for a broad range of amines containing a substituted piperidine subunit. The reactivity of the target compound can be inferred from these known reactions, suggesting potential pathways for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their functional groups and molecular structure. The presence of carboxylic acid and ketone functionalities in the target compound suggests it will have specific solubility characteristics, acidity, and potential for forming hydrogen bonds. The spectroscopic properties and quantum mechanical studies of similar compounds provide insights into their thermodynamic parameters, dipole moment, polarizability, and first-order hyperpolarizability . These properties are essential for predicting the behavior of the compound in different environments and its suitability for pharmaceutical applications.

科学研究应用

抗微生物活性

一项研究突出了氟喹诺酮衍生物的合成,包括与1-[(6-氧代-1,6-二氢吡啶-3-基)羰基]哌啶-4-羧酸结构相关的化合物,并评估了它们的抗微生物活性。这些化合物表现出有希望的抗菌和抗真菌活性,暗示了它们在开发新的抗微生物药物中的潜在应用 (Srinivasan et al., 2010)。

杂环合成

涉及烯胺酮和马来酸二腈的研究,这些化合物在化学上与1-[(6-氧代-1,6-二氢吡啶-3-基)羰基]哌啶-4-羧酸相关,导致了合成二氢吡啉-4-羧酸的新路线的发展。这项工作为杂环合成和在药物化学中的潜在应用提供了见解 (Alnajjar et al., 2008)。

心血管和电化学研究

与1-[(6-氧代-1,6-二氢吡啶-3-基)羰基]哌啶-4-羧酸结构相似的化合物被合成并评估其心血管活性。此外,它们的电化学氧化性质也得到了调查,暗示了它们在心血管治疗和电化学应用中的相关性 (Krauze et al., 2004)。

抗结核活性

一项研究专注于合成与1-[(6-氧代-1,6-二氢吡啶-3-基)羰基]哌啶-4-羧酸结构相关的新型氟喹诺酮,并评估它们对结核分枝杆菌的活性。测试化合物表现出显著的抗菌活性,暗示了在结核病治疗中的潜在应用 (Shindikar & Viswanathan, 2005)。

晶体结构和相互作用

分析了与1-[(6-氧代-1,6-二氢吡啶-3-基)羰基]哌啶-4-羧酸相关的分子的晶体结构,揭示了复杂的氢键相互作用和网络形成。这些见解对于理解分子相互作用和设计新化合物是有价值的 (Vrabel et al., 2014)。

属性

IUPAC Name |

1-(6-oxo-1H-pyridine-3-carbonyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-10-2-1-9(7-13-10)11(16)14-5-3-8(4-6-14)12(17)18/h1-2,7-8H,3-6H2,(H,13,15)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNULTKZCDKNME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CNC(=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394089 |

Source

|

| Record name | 1-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid | |

CAS RN |

697257-26-4 |

Source

|

| Record name | 1-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

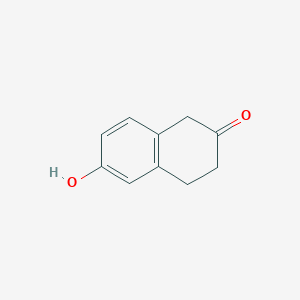

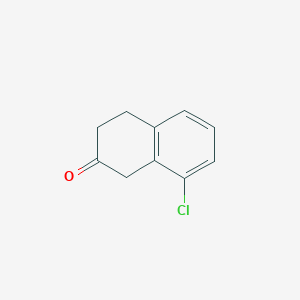

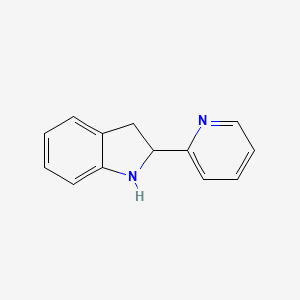

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]-2-propenenitrile](/img/structure/B1307903.png)

![5,6-Dihydro-[1,4]dioxine-2-carboxylic acid](/img/structure/B1307921.png)